Physical and chemical characteristics of phenyl laurate
Physical and chemical characteristics of phenyl laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl laurate, also known as phenyl dodecanoate, is the ester formed from the reaction of phenol and lauric acid. As a member of the fatty acid ester family, it possesses lipophilic characteristics that make it a subject of interest in various scientific and industrial fields, including organic synthesis and pharmaceutical sciences. This technical guide provides an in-depth overview of the physical and chemical characteristics of phenyl laurate, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development.
Physical and Chemical Characteristics
Phenyl laurate is a white, waxy solid at room temperature.[1] Its properties are dictated by the presence of a long, 12-carbon aliphatic chain from lauric acid and an aromatic phenyl group. This combination imparts a significant nonpolar character to the molecule.
Data Summary
The key physical and chemical properties of phenyl laurate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | phenyl dodecanoate | [2] |
| CAS Number | 4228-00-6 | [2] |
| Molecular Formula | C₁₈H₂₈O₂ | [2] |
| InChIKey | ZPORCTAUIXXZAI-UHFFFAOYSA-N | [2] |
| Physical Properties | ||
| Molecular Weight | 276.41 g/mol | [2] |
| Melting Point | 24.5 °C | [3] |
| Boiling Point | 192-195 °C at 4 Torr | |
| Density | 0.9443 g/cm³ at 20 °C | |
| Solubility | ||
| Water | Insoluble (estimated 0.04716 mg/L at 25 °C) | |
| Organic Solvents | Soluble in many organic solvents | [4] |
| Spectroscopic Data | ||
| ¹³C NMR | Data available in spectral databases | [2] |
| Mass Spectrometry | GC-MS data available in spectral databases | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of phenyl laurate.
Synthesis of Phenyl Laurate via Fischer Esterification
The most common method for synthesizing phenyl laurate is the Fischer esterification of lauric acid with phenol, using an acid catalyst to drive the reaction.[1]
Materials:
-
Lauric acid (dodecanoic acid)
-
Phenol
-
Concentrated sulfuric acid (H₂SO₄) or a blend of boric acid and sulfuric acid[5]
-
Anhydrous toluene or xylene (as solvent, optional for Dean-Stark apparatus)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask, combine lauric acid and phenol. A slight excess of lauric acid (e.g., 1.1 equivalents) can be used to ensure complete conversion of the phenol.[1]
-
Solvent and Catalyst Addition: If using a Dean-Stark apparatus, add a suitable solvent like toluene or xylene to the flask. Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% by weight of the reactants).[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used. If a Dean-Stark trap is employed, water will be collected as an azeotrope, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the mixture to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential CO₂ evolution.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude phenyl laurate.
Synthesis workflow for phenyl laurate.
Purification of Phenyl Laurate
The crude phenyl laurate can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which phenyl laurate is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for esters include ethanol, or mixtures like hexane/ethyl acetate.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Column Chromatography Protocol:
-
Stationary Phase: Use silica gel as the stationary phase. A phenyl column can also be effective for separating aromatic compounds.[7][8]
-
Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Packing and Loading: Pack the column with the silica gel slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure phenyl laurate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization workflow for phenyl laurate.
Analytical Characterization
The identity and purity of the synthesized phenyl laurate can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the lauryl chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain. Predicted ¹³C NMR data for similar esters can be found in online databases.[9][10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1760 cm⁻¹, and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation for esters includes cleavage at the C-O bond and rearrangement reactions.[12][13]
Chemical Reactivity: Hydrolysis
Like other esters, phenyl laurate can undergo hydrolysis to yield its constituent carboxylic acid (lauric acid) and alcohol (phenol). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and phenol.
Base-catalyzed hydrolysis of phenyl laurate.
Applications in Drug Development
Fatty acid esters are widely used in pharmaceutical formulations as excipients. Due to its lipophilic nature, phenyl laurate has potential applications in drug delivery, particularly in topical and transdermal systems.
Skin Penetration Enhancer
The stratum corneum, the outermost layer of the skin, serves as a significant barrier to the absorption of many drugs.[14] Chemical penetration enhancers are compounds that can reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) across the skin.[14]
Fatty acid esters, due to their structural similarity to the lipids in the stratum corneum, can integrate into the lipid bilayers. This intercalation disrupts the tight packing of the lipids, increasing their fluidity and reducing the diffusional resistance of the skin barrier. This allows for enhanced permeation of the drug. While specific studies on phenyl laurate as a penetration enhancer are limited, its physicochemical properties are consistent with those of other fatty acid esters known to have this effect.[14]
Mechanism of skin penetration enhancement.
Conclusion
Phenyl laurate is a well-defined organic ester with a range of interesting physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and it can be purified using standard laboratory techniques. While its primary role has been in organic synthesis, its lipophilic character suggests potential applications in pharmaceutical sciences, particularly as an excipient in topical and transdermal drug delivery systems to enhance the permeation of active ingredients. Further research into its specific effects on skin permeability and its formulation compatibility would be valuable for fully realizing its potential in drug development.
References
- 1. biosynce.com [biosynce.com]
- 2. Phenyl laurate | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenyl dodecanoate [stenutz.eu]
- 4. 4228-00-6(Phenyl dodecanoate) | Kuujia.com [kuujia.com]
- 5. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. lcms.cz [lcms.cz]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0074460) [np-mrd.org]
- 10. 4-NITROPHENYL LAURATE(1956-11-2) 13C NMR spectrum [chemicalbook.com]
- 11. NP-MRD: Showing NP-Card for Lauric acid, methyl ester (NP0074460) [np-mrd.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
